molecular formula C11H11NO2S B2796260 ethyl 4H-1,4-benzothiazine-2-carboxylate CAS No. 21464-44-8

ethyl 4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B2796260
CAS No.: 21464-44-8
M. Wt: 221.27
InChI Key: YMMRXJDVGIZINX-UHFFFAOYSA-N
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Description

Ethyl 4H-1,4-benzothiazine-2-carboxylate: is a heterocyclic compound that belongs to the class of benzothiazines. This compound is characterized by a benzene ring fused to a thiazine ring, with an ethyl ester group attached to the carboxylate functional group. Benzothiazines are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of ethyl 4H-1,4-benzothiazine-2-carboxylate typically involves large-scale synthesis using the aforementioned methods, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Ethyl 4H-1,4-benzothiazine-2-carboxylate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
    • Common Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction:

    • Reduction reactions can convert the compound into reduced forms with different functional groups.
    • Common Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

  • Substitution:

    • The compound can undergo substitution reactions, where functional groups on the benzothiazine ring are replaced with other groups.
    • Common Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used.

Major Products Formed:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

  • Ethyl 4H-1,4-benzothiazine-2-carboxylate is unique due to its specific ester functional group and the position of the carboxylate group on the benzothiazine ring. This structural specificity contributes to its unique biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4H-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMRXJDVGIZINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(2-Aminophenyl)disulfanylaniline (1.0 g, 4.0 mmol) and ethyl prop-2-ynoate (790 mg, 816 μL, 8.05 mmol) were combined in a microwave tube and heated at 150° C. for 30 min. The reaction was concentrated in vacuo. Silcia gel chromatography (10-35% ethyl acetate/hexane) provided ethyl 4H-1,4-benzothiazine-2-carboxylate as an orange solid (200 mg, 23% yield). LC/MS m/z 222.0 [M+H]+. 1H NMR (400.0 MHz, CDCl3) δ 7.11 (d, J=6.6 Hz, 1H), 6.86-6.82 (m, 1H), 6.79-6.74 (m, 2H), 6.27 (d, J=7.9 Hz, 1H), 5.68 (br d, J=4.2 Hz, 1H), 4.19 (q, J=7.2 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H)
Name
2-(2-Aminophenyl)disulfanylaniline
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
816 μL
Type
reactant
Reaction Step One
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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